![molecular formula C10H6N2O B3198225 3-Phenylisoxazole-5-carbonitrile CAS No. 1011-39-8](/img/structure/B3198225.png)
3-Phenylisoxazole-5-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis of Polyfunctional Heteroaromatics
Research in the synthesis of novel functionalized heteroaromatic compounds has unveiled new rearrangements and corrected several misassigned structures of complex heterocyclic compounds. Investigations into the condensation of arylhydrazonals with active methylenenitriles and other reactions have led to the discovery of unexpected products and rearrangements, demonstrating the complexity and potential of phenylisoxazole derivatives in synthesizing polyfunctional heteroaromatics (Moustafa et al., 2017).
CO2 Conversion into Value-Added Chemicals
Ionic liquids, featuring tunable structures and high chemical stabilities, have been explored for their potential in CO2 capture and conversion into quinazoline-2,4(1H,3H)-diones. This review focuses on utilizing ionic liquid-based catalysts for converting CO2, demonstrating the significance of phenylisoxazole derivatives in enhancing the efficiency of CO2 conversion processes, thereby contributing to strategies aimed at reducing atmospheric CO2 levels (Zhang et al., 2023).
Conducting Polymer Coatings for Biosensors
The electrochemical deposition of conducting polymers on carbon substrates, including those derived from phenylisoxazole compounds, has been studied to improve polymer properties for use as electrodes in batteries, sensors, and other applications. This research underscores the versatility of phenylisoxazole derivatives in creating high surface area nanomaterials and conducting polymer coatings, which can be used to enhance the functionality of biosensors and other electrochemical devices (Ates & Sarac, 2009).
Photosensitive Protecting Groups
Phenylisoxazole derivatives have been explored for their applications as photosensitive protecting groups in synthetic chemistry. The use of such groups shows promise for future developments in the synthesis of light-sensitive materials and metal passivators, highlighting the role of phenylisoxazole compounds in facilitating photochemical reactions and protecting group strategies (Amit et al., 1974).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .
properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSZGAHSHABFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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